molecular formula C8H9F3N2 B2446474 1-(2,4,5-Trifluorophenyl)ethylhydrazine CAS No. 1314963-40-0

1-(2,4,5-Trifluorophenyl)ethylhydrazine

Cat. No. B2446474
CAS RN: 1314963-40-0
M. Wt: 190.169
InChI Key: LHIKWNFQXJHFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4,5-Trifluorophenyl)ethylhydrazine, also known as TFEH, is a chemical compound that has been used in scientific research for its unique properties. TFEH is a hydrazine derivative that is synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trifluorophenyl)ethylhydrazine is not fully understood. However, it has been suggested that 1-(2,4,5-Trifluorophenyl)ethylhydrazine exerts its effects through the inhibition of various enzymes and signaling pathways. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has also been found to inhibit the activity of protein kinase C, an enzyme involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
1-(2,4,5-Trifluorophenyl)ethylhydrazine has been found to have various biochemical and physiological effects. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has been found to increase the levels of various neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. Furthermore, 1-(2,4,5-Trifluorophenyl)ethylhydrazine has been found to decrease the levels of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(2,4,5-Trifluorophenyl)ethylhydrazine has several advantages for lab experiments. 1-(2,4,5-Trifluorophenyl)ethylhydrazine is a stable compound that can be easily synthesized and purified. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, 1-(2,4,5-Trifluorophenyl)ethylhydrazine has some limitations for lab experiments. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has poor solubility in water, which can make it difficult to administer in certain experiments. 1-(2,4,5-Trifluorophenyl)ethylhydrazine also has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 1-(2,4,5-Trifluorophenyl)ethylhydrazine. Firstly, further studies are needed to elucidate the mechanism of action of 1-(2,4,5-Trifluorophenyl)ethylhydrazine. Secondly, studies are needed to determine the optimal dosage and administration route of 1-(2,4,5-Trifluorophenyl)ethylhydrazine for various diseases. Thirdly, studies are needed to determine the long-term effects of 1-(2,4,5-Trifluorophenyl)ethylhydrazine on various organs and systems. Fourthly, studies are needed to determine the potential use of 1-(2,4,5-Trifluorophenyl)ethylhydrazine in combination with other drugs for various diseases. Finally, studies are needed to determine the potential use of 1-(2,4,5-Trifluorophenyl)ethylhydrazine in clinical trials for various diseases.
Conclusion:
In conclusion, 1-(2,4,5-Trifluorophenyl)ethylhydrazine is a chemical compound that has been used in scientific research for its unique properties. 1-(2,4,5-Trifluorophenyl)ethylhydrazine is synthesized through a specific method and has been found to have various biochemical and physiological effects. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has been studied for its potential use in cancer treatment, neurodegenerative diseases, cardiovascular diseases, and diabetes. Further studies are needed to elucidate the mechanism of action of 1-(2,4,5-Trifluorophenyl)ethylhydrazine and its potential use in clinical trials.

Synthesis Methods

The synthesis of 1-(2,4,5-Trifluorophenyl)ethylhydrazine involves the reaction of 2,4,5-trifluorophenylacetic acid with hydrazine hydrate in the presence of a catalyst. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR. The synthesis method of 1-(2,4,5-Trifluorophenyl)ethylhydrazine has been well established and is reproducible, making it a reliable compound for scientific research.

Scientific Research Applications

1-(2,4,5-Trifluorophenyl)ethylhydrazine has been used in various scientific research applications, including medicinal chemistry, pharmacology, and toxicology. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has been found to have antitumor activity and has been studied for its potential use in cancer treatment. 1-(2,4,5-Trifluorophenyl)ethylhydrazine has also been found to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 1-(2,4,5-Trifluorophenyl)ethylhydrazine has been studied for its potential use in treating cardiovascular diseases and diabetes.

properties

IUPAC Name

1-(2,4,5-trifluorophenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-4(13-12)5-2-7(10)8(11)3-6(5)9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIKWNFQXJHFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53402203

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